

Technical Guide: Synthesis Pathways for (2-Amino-4-methylpentyl)(methyl)amine

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Compound of Interest

Compound Name: (2-Amino-4-methylpentyl)
(methyl)amine
CAS No.: 1248719-57-4
Cat. No.: B3225398

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CAS Registry Number: 1248719-57-4 IUPAC Name:

-methyl-4-methylpentane-1,2-diamine Molecular Formula:

Molecular Weight: 130.23 g/mol

Part 1: Retrosynthetic Analysis & Strategy

To achieve high enantiomeric purity and yield, we treat the target molecule as a 1,2-diamine derived from an amino acid. The retrosynthesis disconnects the C1-N bond via amide reduction.

Strategic Disconnections

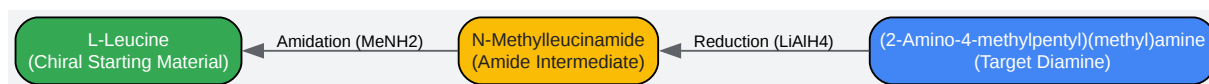
- Target: (2-Amino-4-methylpentyl)(methyl)amine.^{[1][2]}
- Precursor:
-methyl-2-amino-4-methylpentanamide (

-Methylleucinamide).

- Starting Material: L-Leucine (Natural Chiral Pool).

Rationale:

- Stereochemistry: Starting from L-Leucine (-isomer) fixes the chirality at C2.
- Selectivity: Amide reduction with Lithium Aluminum Hydride (LiAlH₄) is a high-yielding, established transformation that converts the carbonyl () to a methylene () group without racemizing the alpha-carbon under proper conditions.



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Figure 1: Retrosynthetic pathway utilizing the chiral pool strategy.

Part 2: Synthesis Protocol (The Amino Acid Route)

This protocol describes the synthesis in three stages: Protection, Amidation, and Reduction/Deprotection.

Stage 1: Preparation of Boc-L-Leucine- -methylamide

Direct amidation of free leucine is difficult due to zwitterionic interference. We employ Boc-protection followed by mixed-anhydride coupling.

Reagents:

- L-Leucine
- Di-tert-butyl dicarbonate (Boc

O)

- Methylamine (2.0 M in THF)
- Isobutyl chloroformate (IBCF) / N-Methylmorpholine (NMM)

Workflow:

- Protection: React L-Leucine with Boc

O in dioxane/NaOH to yield Boc-Leu-OH.

- Activation: Dissolve Boc-Leu-OH in anhydrous THF at -15°C. Add 1.0 eq NMM followed by 1.0 eq IBCF to form the mixed anhydride.
- Coupling: After 15 minutes, add Methylamine (1.2 eq). Stir while warming to room temperature (RT) over 4 hours.
- Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 1M KHSO

, NaHCO

, and Brine. Dry (Na

SO

) and concentrate.

- Intermediate: Boc-L-Leucine-

-methylamide (White solid).

Stage 2: Deprotection to -Methylleucinamide

Before reduction, the Boc group must be removed. Note: Reducing the Boc-protected species with LiAlH

would convert the carbamate to an N-methyl group, resulting in a dimethylamine at C2, which is NOT the target.

Protocol:

- Dissolve Boc-intermediate in DCM.
- Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours.
- Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.
- Neutralization: Dissolve the TFA salt in minimal water, basify with Na

CO

, and extract exhaustively with DCM/Isopropanol (3:1).

- Intermediate:

-Methyleucinamide (Free base).

Stage 3: Reduction to (2-Amino-4-methylpentyl) (methyl)amine

This is the critical step. The amide carbonyl is reduced to a methylene group.

Reagents:

- Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)
- Anhydrous THF (Solvent)[3]

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.
- Slurry: Charge RBF with LiAlH₄ (2.5 eq) and anhydrous THF. Cool to 0°C.
- Addition: Dissolve

-Methylleucinamide (from Stage 2) in anhydrous THF. Add dropwise to the LiAlH

slurry over 30 minutes.

- Observation: Gas evolution () will occur. Maintain temperature $<10^{\circ}\text{C}$.
- Reflux: Once addition is complete, warm to RT, then heat to reflux for 12–16 hours. The solution should turn grey/white.
- Quench (Fieser Method): Cool to 0°C . Carefully add:
 - mL Water (where = grams of LiAlH used).
 - mL 15% NaOH solution.
 - mL Water.
- Isolation: Stir until a granular white precipitate forms (Lithium/Aluminum salts). Filter through a Celite pad.[3] Wash the pad with warm THF.
- Purification: Dry the filtrate over Na SO and concentrate. The residue is the crude diamine.
 - Final Purification: Distill under reduced pressure (Kugelrohr or fractional distillation) to obtain the pure oil.

Part 3: Analytical Data & Validation

Researchers must validate the structure using NMR and MS.

Analytical Method	Expected Signal / Characteristic
H NMR (CDCl ₃)	0.90 (d, 6H): Isopropyl methyls. 2.45 (s, 3H): -Methyl group (singlet). 2.8-3.0 (m, 1H): Methine at C2 (). 2.3-2.6 (m, 2H): Methylene at C1 ().
C NMR	~36.0 ppm: -Methyl carbon.~55.0 ppm: C1 Methylene.~48.0 ppm: C2 Methine ().
Mass Spectrometry	[M+H] = 131.2: Protonated molecular ion.Fragment m/z 44: Characteristic of (cleavage between C1-C2).

Part 4: Safety & Handling (E-E-A-T)

Critical Hazard: Lithium Aluminum Hydride (LiAlH₄)

)

- Pyrophoric: Reacts violently with water and air moisture.
- Protocol: Always use a blast shield. Ensure all glassware is oven-dried. Have a Class D fire extinguisher nearby.
- Quenching: Never add LiAlH₄

reaction mixtures directly to water. Always dilute with ether/THF and add the quenching agents dropwise at 0°C.

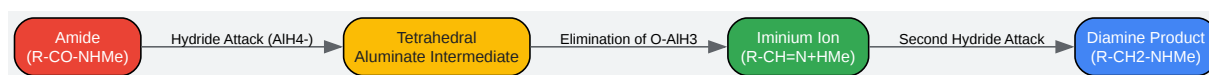
Diamine Toxicity:

- Aliphatic diamines are corrosive and skin sensitizers. Handle in a fume hood.
- Store under Nitrogen or Argon to prevent reaction with atmospheric CO

(carbamate formation).

Part 5: Reaction Mechanism Visualization

The following diagram illustrates the reduction mechanism of the amide to the amine, highlighting the formation of the iminium intermediate.



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Figure 2: Mechanistic flow of LiAlH

amide reduction involving the iminium ion intermediate.

References

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